molecular formula C10H11F2N3OS B2482903 1-(2,2-difluoroethyl)-4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199417-30-4

1-(2,2-difluoroethyl)-4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2482903
CAS No.: 2199417-30-4
M. Wt: 259.27
InChI Key: MILGXHLKILYXBA-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-4-methyl-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a difluoroethyl group, a methyl group, and a thiophenyl moiety, all integrated into a triazolone framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core triazolone structure. One common approach is the cyclization of hydrazine derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The difluoroethyl group can be introduced through halogenation reactions followed by nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

  • Reduction: The triazolone ring can be reduced to form amines.

  • Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Amines.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: Potential therapeutic applications in drug discovery and development.

  • Industry: Utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, the thiophenyl group may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,2-Difluoroethyl)-4-methyl-3-(5-methylthiophen-2-yl)-1H-1,2,4-triazole

  • 4-Methyl-3-(5-methylthiophen-2-yl)-1H-1,2,4-triazol-5-one

  • 1-(2,2-Difluoroethyl)-4-methyl-1H-1,2,4-triazol-5-one

Uniqueness: This compound stands out due to the presence of the difluoroethyl group, which can impart unique chemical and physical properties compared to its analogs. The difluoroethyl group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-(2,2-difluoroethyl)-4-methyl-5-(5-methylthiophen-2-yl)-1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3OS/c1-6-3-4-7(17-6)9-13-15(5-8(11)12)10(16)14(9)2/h3-4,8H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILGXHLKILYXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NN(C(=O)N2C)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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